Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
1,2,3-Triazoles have been used in medicinal chemistry for their potential in inhibiting certain proteins. For example, they have shown potential in inhibiting the c-Met protein kinase . This protein kinase plays a role in cellular growth, survival, and angiogenesis .
GABA A Modulating Activity
Compounds containing 1,2,3-triazole nuclei have shown GABA A allosteric modulating activity . GABA A receptors are a type of neurotransmitter receptor, and modulating their activity can have effects on neurological function .
Use in Solar Cells
1,2,3-Triazoles have been incorporated into polymers for use in solar cells . The chemical stability and strong dipole moment of 1,2,3-triazoles make them suitable for this application .
Fluorescent Probes
1,2,3-Triazoles have been used as fluorescent probes . These are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength, making them useful for imaging and sensing applications .
Structural Units of Polymers
1,2,3-Triazoles can serve as structural units of polymers . Their high chemical stability and strong dipole moment make them suitable for this purpose .
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They can act as a bridge between two functional groups, enabling the synthesis of complex organic compounds .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They can form complexes with other molecules through non-covalent interactions, which is a key aspect of supramolecular chemistry .
Mechanism of Action
Target of Action
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine, also known as TBTA, primarily targets copper ions in biochemical reactions . It acts as a ligand, forming complexes with metal ions, particularly copper ions . The role of these copper ions is crucial in various biochemical reactions, where they act as catalysts.
Mode of Action
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine interacts with its targets, the copper ions, by stabilizing them . It stabilizes both Cu+ and Cu2+ ions in the reaction environment . This stabilization is significant as it prevents the disproportionation and oxidation of the copper ions . This ensures that the copper ions remain accessible for chemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine is the azide-acetylene cycloaddition . By stabilizing the copper ions, Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine enhances the catalytic effect of the copper ions in this reaction . The downstream effects of this include the formation of triazole rings, which are important structures in many biologically active compounds.
Pharmacokinetics
It is known to be soluble in organic solvents such as dmso and dmf . This solubility can impact its bioavailability, as it may influence how well the compound is absorbed and distributed within the body.
Result of Action
The molecular effect of Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine’s action is the stabilization of copper ions, which enhances their catalytic effect in biochemical reactions . On a cellular level, this can lead to the successful completion of reactions such as the azide-acetylene cycloaddition, which is crucial in the synthesis of various biologically active compounds.
Action Environment
The action of Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine can be influenced by environmental factors. For instance, the presence of an inert atmosphere or anhydrous conditions can affect the stabilization of copper ions . One of the advantages of bis((1h-benzo[d][1,2,3]triazol-1-yl)methyl)amine is that it can stabilize copper ions without requiring these specific conditions . This makes it a versatile tool in biochemical research.
properties
IUPAC Name |
1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7/c1-3-7-13-11(5-1)16-18-20(13)9-15-10-21-14-8-4-2-6-12(14)17-19-21/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFBMBMAVVXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine |
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